molecular formula C11H10F2N2O B3001179 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile CAS No. 2197892-38-7

6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile

Cat. No. B3001179
CAS RN: 2197892-38-7
M. Wt: 224.211
InChI Key: XQWTUVRFIYKKAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of significant interest due to their potential applications in various fields, including medicinal chemistry and agrochemistry. While the specific compound "6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile" is not directly mentioned in the provided papers, the synthesis of related pyridine carbonitriles is well-documented. For instance, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile is described as a versatile intermediate for creating trifluoromethylated N-heterocycles . Similarly, 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles serve as common intermediates for diverse heterocyclic scaffolds . These syntheses typically involve reactions with various nucleophiles or bisnucleophiles, indicating a potential pathway for the synthesis of the compound through appropriate modifications of the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be substituted with various functional groups. In the case of the compound "6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile," X-ray single crystal analysis confirmed the structure, revealing the dihedral angles between the planes of the pyridine ring and its substituents . This suggests that for "6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile," a similar analysis would likely provide insights into the orientation of the difluorocyclobutyl group relative to the pyridine ring.

Chemical Reactions Analysis

The reactivity of pyridine carbonitriles under nucleophilic conditions has been studied, with reactions leading to a variety of heterocyclic systems . This indicates that the difluorocyclobutyl group in "6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile" could potentially undergo similar nucleophilic reactions, depending on the nature of the nucleophiles used. The study of such reactions would contribute to a better understanding of the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be inferred from spectroscopic and crystallographic data. For example, the compound "6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile" was characterized using various spectroscopic methods, including NMR and mass spectrometry, as well as X-ray crystallography . These techniques provide information on the molecular formula, isotopic clusters, and intermolecular interactions within the crystal structure. For "6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-3-carbonitrile," similar analytical methods would likely reveal its physical state, stability, solubility, and other relevant properties.

Scientific Research Applications

Crystal Structure and Synthesis

  • A study by Moustafa and Girgis (2007) focuses on the synthesis and crystal structure determination of similar pyridine derivatives. They discuss the molecular structure and bond lengths, which are crucial for understanding the physical and chemical properties of such compounds (Moustafa & Girgis, 2007).

Spectroscopic Analysis

  • Research by Cetina et al. (2010) investigates the structural features of pyridine derivatives through IR and electronic spectroscopy. They explore the effects of substituents on the emission spectra, providing insights into the electronic properties of these compounds (Cetina et al., 2010).
  • Another study by Tranfić et al. (2011) examines a pyridine derivative using X-ray diffraction, FT-IR, FT-R, and NMR spectroscopy. This provides a comprehensive view of the compound's structural and spectral characteristics (Tranfić et al., 2011).

Chemical Transformations and Reactivity

  • Ibrahim and El-Gohary (2016) explore the chemical reactivity of a related carbonitrile compound, contributing to an understanding of how these compounds interact under various conditions (Ibrahim & El-Gohary, 2016).

Neurotropic Activity

  • A study by Paronikyan et al. (2016) investigates the neurotropic activity of pyrano[3,4-c]pyridine derivatives, highlighting their potential in pharmacology (Paronikyan et al., 2016).

Optoelectronic Applications

  • Research by El-Menyawy et al. (2019) explores the use of pyrazolo[4,3-b]pyridine derivatives in optoelectronic devices. Their thermal stability and optical properties are of particular interest (El-Menyawy et al., 2019).

Corrosion Inhibition

  • A study by Ansari et al. (2015) examines the use of pyridine derivatives as corrosion inhibitors. This research highlights the practical applications of these compounds in protecting metals (Ansari et al., 2015).

Antimicrobial Activity

  • Bogdanowicz et al. (2013) investigate the antibacterial activity of cyanopyridine derivatives, which could have significant implications in the development of new antibiotics (Bogdanowicz et al., 2013).

properties

IUPAC Name

6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c12-11(13)3-9(4-11)7-16-10-2-1-8(5-14)6-15-10/h1-2,6,9H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWTUVRFIYKKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)COC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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